Crystal Structure and Stereochemistry of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol: A Comprehensive Technical Guide
Crystal Structure and Stereochemistry of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol: A Comprehensive Technical Guide
Executive Summary
The compound (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol (CAS: 308141-44-8) represents a critical chiral building block in modern synthetic organic chemistry[1]. Featuring a 3,6-dihydro-2H-pyran core with a fully substituted C2 stereocenter, this molecule serves as a fundamental precursor for complex spiroketals, macrolides, and bioactive tetramic acid derivatives[2]. For drug development professionals and structural chemists, understanding the stereochemical architecture, conformational dynamics, and crystallographic properties of this scaffold is paramount for designing target-oriented, stereoselective syntheses[3].
Stereochemical Architecture & Conformational Dynamics
The 3,6-dihydro-2H-pyran ring inherently adopts a half-chair conformation to minimize the angle strain imposed by the C4-C5 endocyclic double bond. At the C2 position, the presence of both a methyl group and a hydroxymethyl group creates a complex stereoelectronic environment.
Causality of Conformational Preferences: The conformational equilibrium of this molecule is dictated by two competing forces:
-
Steric Clash (1,3-Diaxial Interactions): The bulkier hydroxymethyl group naturally prefers the pseudo-equatorial position to avoid severe 1,3-diaxial steric interactions with the axial protons at C4 and C6.
-
The Anomeric Effect: The endocyclic oxygen atom possesses lone pairs that can favorably overlap with the antibonding orbital ( σ∗ ) of the exocyclic C2-O bond, but only if the hydroxymethyl group adopts a pseudo-axial orientation.
In the specific case of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol, the steric penalty of placing the hydroxymethyl group in the pseudo-axial position generally outweighs the anomeric stabilization. This causality leads to a predominant conformation where the methyl group is pseudo-axial and the hydroxymethyl group is pseudo-equatorial. This dynamic is crucial when predicting the stereochemical outcome of downstream functionalizations (e.g., epoxidations or dihydroxylations of the alkene), as the pseudo-equatorial bulk shields one face of the ring[4].
Conformational equilibrium of the dihydropyran ring influenced by stereoelectronic effects.
Crystallographic Analysis & X-Ray Diffraction Protocols
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the absolute configuration of the C2 stereocenter in pyran derivatives[2]. The presence of the primary hydroxyl group facilitates intermolecular hydrogen bonding, which rigidifies the crystal lattice and promotes the formation of high-quality single crystals suitable for diffraction.
Self-Validating Protocol for SCXRD: To ensure trustworthiness and high-resolution data, the crystallographic workflow must be a self-validating system. By collecting data at cryogenic temperatures (100 K), thermal atomic displacement parameters are minimized, allowing for precise localization of the hydroxyl proton. Furthermore, the explicit choice of Copper (Cu K α ) radiation over Molybdenum maximizes the anomalous scattering signal from the oxygen atoms, which is strictly required to calculate a reliable Flack parameter for absolute stereochemistry determination in light-atom structures[2].
Step-by-Step Methodology: Single-Crystal Growth and SCXRD Analysis
-
Solvent Selection: Dissolve 10 mg of enantiopure (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol in 0.5 mL of a moderately polar solvent capable of hydrogen bonding (e.g., ethyl acetate).
-
Vapor Diffusion: Place the open vial inside a larger, sealed chamber containing a non-polar antisolvent (e.g., hexanes). Allow vapor diffusion to proceed undisturbed at 4 °C for 3–5 days to ensure slow, highly ordered nucleation.
-
Crystal Harvesting: Under a polarized light microscope, select a single, block-shaped crystal demonstrating uniform extinction. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.
-
Cryocooling: Rapidly plunge the mounted crystal into the 100 K nitrogen gas stream of the diffractometer cryostat. This vitrifies the oil and prevents ice formation, preserving the structural integrity of the lattice.
-
Data Collection: Irradiate the crystal using Cu K α radiation ( λ=1.54184 Å) to maximize anomalous dispersion effects.
-
Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validate the absolute configuration by ensuring the Flack parameter is near 0.00 with a standard uncertainty <0.10 .
Self-validating X-ray crystallography protocol for determining absolute stereochemistry.
Synthetic Methodologies & Stereoselective Workflows
The stereoselective construction of the 2,2-disubstituted dihydropyran core is typically achieved via a Lewis acid-catalyzed Hetero-Diels-Alder (HDA) cycloaddition or via ring-closing metathesis (RCM) of a diene precursor[3]. The HDA approach is highly convergent, utilizing an unactivated diene and a highly reactive carbonyl compound.
Step-by-Step Methodology: Hetero-Diels-Alder Synthesis
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve the functionalized diene (1.0 equiv) and hydroxyacetone derivative (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress non-specific background reactions and maximize facial selectivity during the cycloaddition.
-
Catalysis: Dropwise add a chiral Lewis acid catalyst (e.g., 10 mol% of a Ti(IV)-BINOL complex). Causality: The Lewis acid coordinates to the carbonyl oxygen, significantly lowering the LUMO energy of the dienophile and pre-organizing the transition state for stereocontrol.
-
Cycloaddition: Stir the mixture for 12 hours at -78 °C. The reaction proceeds via an endo-transition state, dictated by secondary orbital interactions.
-
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO 3 to neutralize the Lewis acid. Extract with DCM, dry over MgSO 4 , and purify via silica gel flash chromatography to isolate the pure dihydropyran core.
Step-by-step synthetic workflow for the stereoselective construction of the dihydropyran core.
Quantitative Data Summaries
To facilitate rapid comparison and validation for researchers, the expected quantitative parameters for the dihydropyran scaffold are summarized below.
Table 1: Representative Crystallographic Parameters for Dihydropyran Derivatives [2]
| Parameter | Value / Description |
| Crystal System | Orthorhombic / Monoclinic |
| Space Group | P212121 or P21 (Chiral) |
| Temperature | 100(2) K |
| Radiation | Cu K α ( λ=1.54184 Å) |
| Hydrogen Bonding | Intermolecular (O-H ⋯ O) |
| Flack Parameter | ∼0.03(4) (Confirms absolute stereochemistry) |
Table 2: Key 1 H NMR Chemical Shifts (CDCl 3 , 400 MHz) [4]
| Proton Position | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) |
| C4-H (Alkene) | 5.80 - 5.95 | Multiplet |
| C5-H (Alkene) | 5.75 - 5.85 | Multiplet |
| C6-H 2 (Allylic) | 4.30 - 4.50 | Multiplet |
| C2-CH 2 OH | 3.50 - 3.70 | AB Quartet, J≈11.0 |
| C2-CH 3 | 1.20 - 1.35 | Singlet |
References
- Title: (2-methyl-3,6-dihydro-2H-pyran-2-yl)
- Source: acs.
- Source: nih.
- Source: acs.
